

A Comprehensive Technical Guide to 4-Aminocinnamic Acid: Properties, Protocols, and Potential Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminocinnamic acid

Cat. No.: B1270960

[Get Quote](#)

Introduction

4-Aminocinnamic acid, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C9H9NO2.^[1] It belongs to the class of cinnamic acids, which are characterized by a benzene ring, an acrylic acid functional group, and in this specific case, an amino group at the para position of the phenyl ring.^[1] This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.^[1] **4-Aminocinnamic acid** serves as a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.^[1] Its inherent biological activities, such as antioxidant and antimicrobial properties, make it a focal point for research in drug development.^[1] This technical guide provides an in-depth overview of the physical and chemical properties of **4-aminocinnamic acid**, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological mechanisms of action.

Physical and Chemical Properties

4-Aminocinnamic acid typically presents as a white to off-white or light yellow to brown crystalline powder.^{[1][2]} It is sparingly soluble in water.^[1] The key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of 4-Aminocinnamic Acid

Property	Value	References
Appearance	White to off-white/light yellow to brown crystalline powder	[1] [2]
Molecular Formula	C9H9NO2	[1] [2]
Molecular Weight	163.176 g/mol	[1]
Melting Point	170 °C	[3]
Boiling Point	378.4 °C at 760 mmHg	N/A
Solubility	Sparingly soluble in water	[1]
pKa (Predicted)	4.79 ± 0.10	[1]
CAS Number	2393-18-2, 17570-30-8 (E-isomer)	[1] [3]

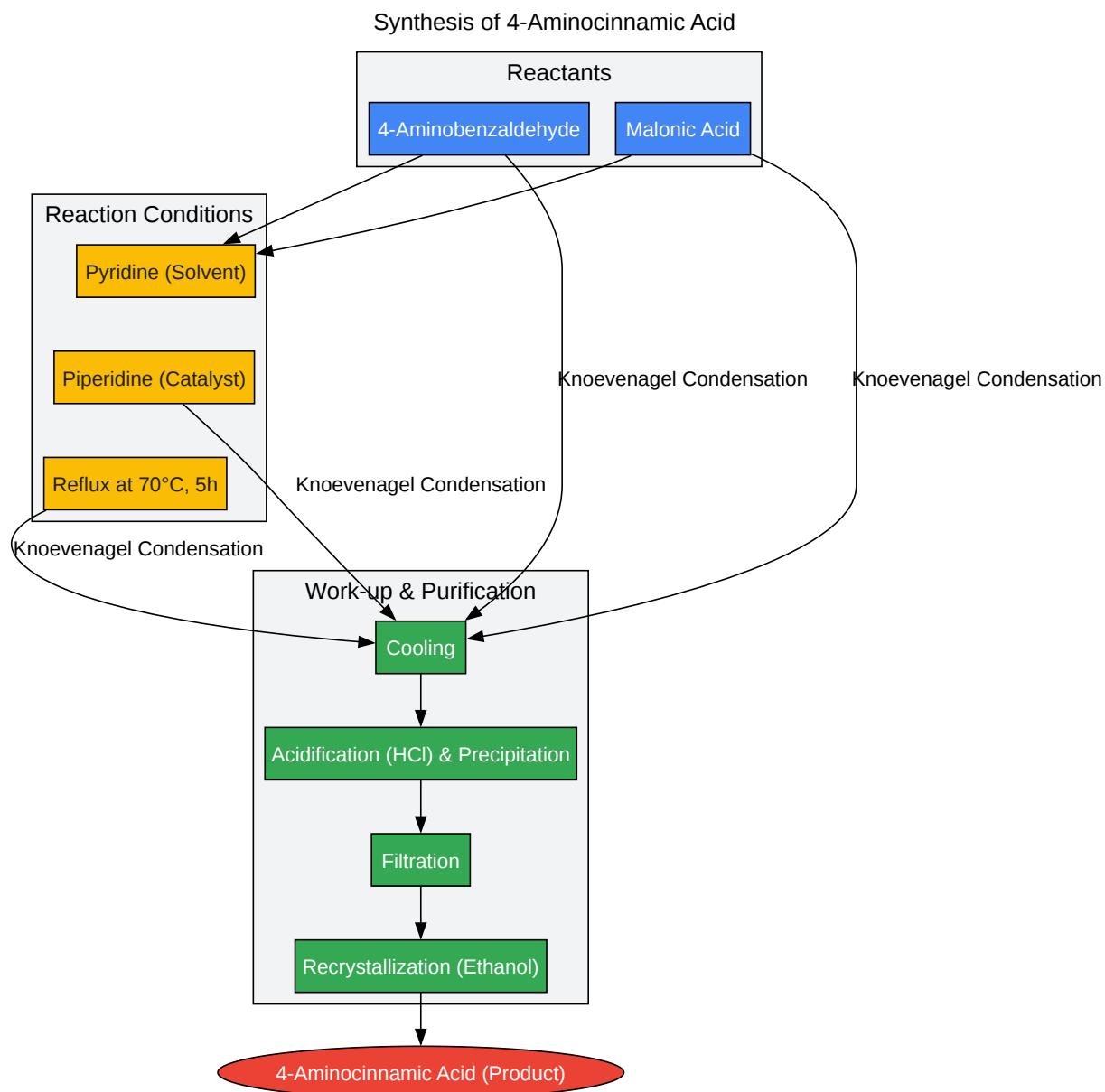
Table 2: Computed Chemical Properties of 4-Aminocinnamic Acid

Property	Value	References
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	63.3 Å ²	[1]
Heavy Atom Count	12	[1]
Complexity	181	[1]

Experimental Protocols

Synthesis of 4-Aminocinnamic Acid via Knoevenagel Condensation

A common and effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.^{[4][5]} This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.^[5] For the synthesis of **4-aminocinnamic acid**, 4-aminobenzaldehyde and malonic acid are the key starting materials.


Materials:

- 4-Aminobenzaldehyde
- Malonic acid
- Pyridine (as solvent and catalyst)^[6]
- Piperidine (as catalyst)^[6]
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (for recrystallization)
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzaldehyde (0.015 mol) and malonic acid (0.02 mol) in pyridine (5 mL).^[6]
- Add a catalytic amount of piperidine (0.15 mL) to the reaction mixture.^[6]
- Heat the mixture to reflux at 70°C for 5 hours.^[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.

- Slowly add concentrated HCl (5 mL) and cold water (40 mL) to the cooled mixture to precipitate the crude product.[6]
- Collect the solid product by suction filtration and wash it thoroughly with cold water.
- Purify the crude **4-aminocinnamic acid** by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **4-Aminocinnamic acid**.

Purification

Purification of the synthesized **4-aminocinnamic acid** is crucial to remove unreacted starting materials and byproducts. Recrystallization is a standard and effective method.

Procedure:

- Dissolve the crude **4-aminocinnamic acid** in a minimum amount of hot ethanol.
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Collect the purified crystals by suction filtration.
- Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
- Dry the purified crystals under vacuum.

Analysis

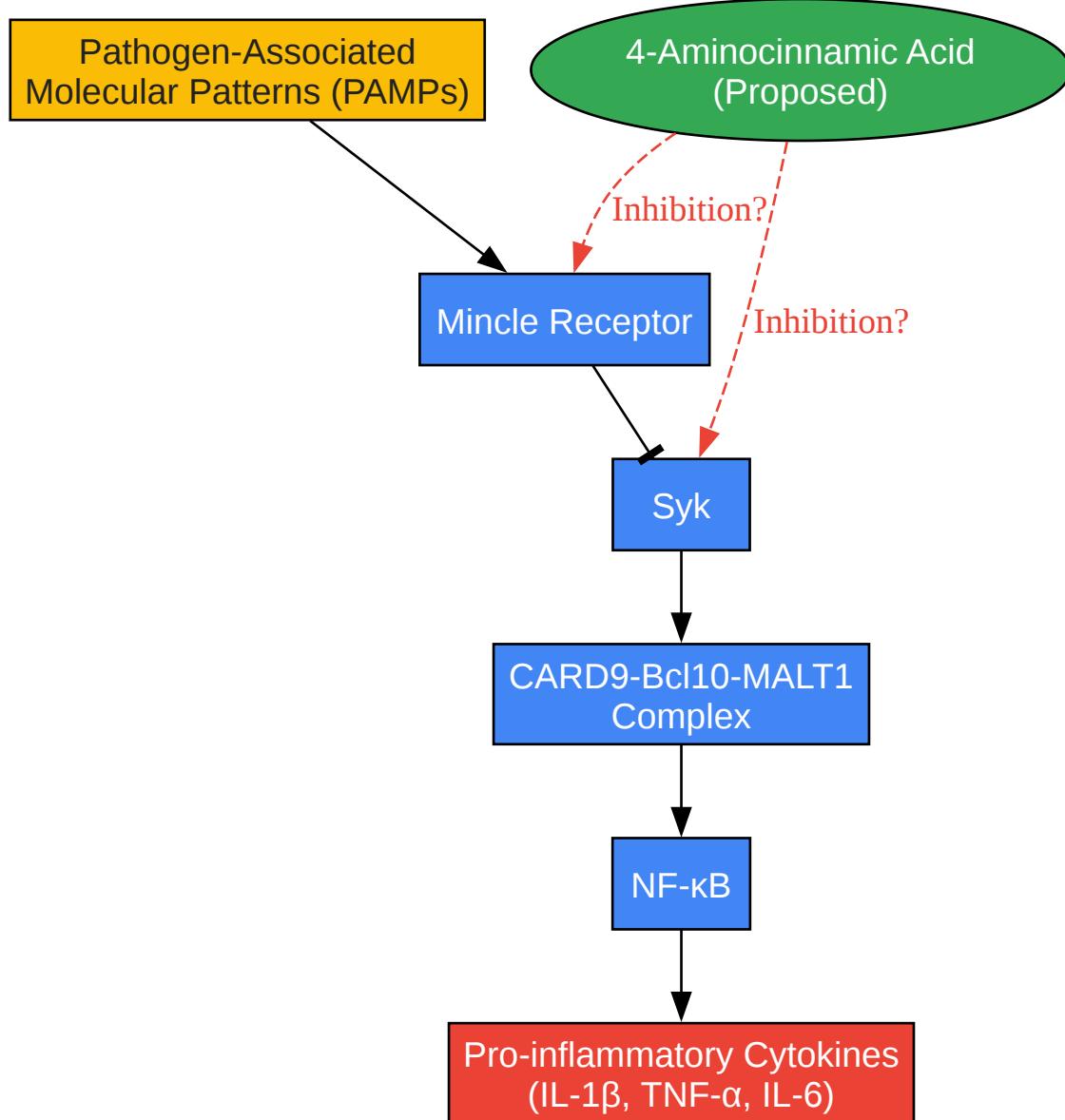
The purity and identity of the final product can be confirmed using various analytical techniques.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a photodiode array (PDA) detector can be used to determine the purity of **4-aminocinnamic acid**.^{[7][8]} A suitable mobile phase would consist of an acetonitrile and water gradient with a C18 column. The retention time and the UV spectrum obtained from the PDA detector can confirm the identity and purity of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.^{[9][10][11]} The ¹H NMR spectrum of **4-aminocinnamic acid** would show characteristic peaks for the aromatic protons, the vinylic protons of the acrylic acid moiety, the amino group protons, and the carboxylic acid proton. The ¹³C NMR spectrum would show the corresponding signals for all the carbon atoms in the molecule.^{[6][11]}

- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene and the aromatic ring.[9]
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.

Biological Activity and Potential Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[12][13] While the specific signaling pathways for **4-aminocinnamic acid** are not extensively detailed in the literature, studies on structurally similar compounds, such as 4-methoxycinnamic acid (MCA), provide valuable insights into its potential mechanisms of action.


Antimicrobial and Antifungal Activity

Research on MCA has shown that it exerts antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane.[14] This suggests that **4-aminocinnamic acid** may share a similar mechanism of action against certain microbial pathogens, making it a candidate for the development of new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of MCA have been linked to the downregulation of pro-inflammatory cytokines such as IL-1 β , TNF- α , and IL-6.[14] This effect is reportedly mediated through the Mincle (Macrophage-inducible C-type lectin) signaling pathway.[14] Mincle is a pattern recognition receptor that can recognize fungal and bacterial components, leading to an inflammatory response. By modulating this pathway, cinnamic acid derivatives may help to control inflammation.

Potential Anti-inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

Proposed anti-inflammatory mechanism via Mincle pathway.

Conclusion

4-Aminocinnamic acid is a compound of considerable interest with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through established organic chemistry reactions like the Knoevenagel condensation. The potential for this molecule and its derivatives in drug discovery, particularly in the development of new antimicrobial and

anti-inflammatory agents, is significant. Further research into its specific biological mechanisms of action will be crucial in fully realizing its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals working with or interested in **4-aminocinnamic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4-Aminocinnamic acid | CymitQuimica [cymitquimica.com]
- 3. (E)-4-Aminocinnamic Acid | 17570-30-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. HPLC/PDA determination of carminic acid and 4-aminocarmic acid using relative molar sensitivities with respect to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isca.in [isca.in]
- 10. 4-Aminocinnamic acid(17570-30-8) 1H NMR spectrum [chemicalbook.com]
- 11. 4-AMINOCINNAMIC ACID HYDROCHLORIDE(54057-95-3) 13C NMR spectrum [chemicalbook.com]
- 12. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Aminocinnamic Acid: Properties, Protocols, and Potential Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270960#physical-and-chemical-properties-of-4-aminocinnamic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com